molecular formula C22H25N3O2S B2894045 4-butoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391228-11-8

4-butoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2894045
CAS No.: 391228-11-8
M. Wt: 395.52
InChI Key: MYRQTLOVZFVLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic 1,3,4-thiadiazole derivative characterized by a benzamide core substituted with a butoxy group at the para position and a 2,4,6-trimethylphenyl moiety at the 5-position of the thiadiazole ring. This compound belongs to a class of heterocyclic molecules extensively studied for their anticancer, antimicrobial, and enzyme-inhibitory properties. The 1,3,4-thiadiazole scaffold is known for its metabolic stability and ability to interact with biological targets such as dihydrofolate reductase (DHFR) and lipoxygenases .

Properties

IUPAC Name

4-butoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-5-6-11-27-18-9-7-17(8-10-18)20(26)23-22-25-24-21(28-22)19-15(3)12-14(2)13-16(19)4/h7-10,12-13H,5-6,11H2,1-4H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRQTLOVZFVLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The Hurd-Mori reaction remains a cornerstone for 1,3,4-thiadiazole synthesis. A modified approach involves cyclizing a thiosemicarbazide derivative with an acylating agent:

  • Thiosemicarbazide Formation :
    • React mesitylacetic acid hydrazide with thiophosgene to yield the corresponding thiosemicarbazide.
  • Cyclization :
    • Treat the thiosemicarbazide with trifluoroacetic anhydride (TFAA) to induce cyclodehydration, forming the thiadiazole ring.

Example Protocol :

Mesitylacetic acid hydrazide (1.0 eq) and thiophosgene (1.2 eq) in anhydrous THF were stirred at 0°C for 2 h. After quenching with ice water, the precipitate was filtered and recrystallized from ethanol to yield the thiosemicarbazide (85% yield). The intermediate was then refluxed with TFAA (2.0 eq) in dichloromethane for 4 h, yielding 5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-amine (72% yield).  

Oxidative Dimerization of Thioamides

Adapting the solvent-free method from Rajput et al., mesitylthioamide can undergo oxidative dimerization using Lawesson’s reagent (LR) and tert-butyl hydroperoxide (TBHP):

  • Conditions : Neat reaction at 60°C for 3 h.
  • Yield : 68–75% after recrystallization.

Advantages :

  • Eliminates chromatographic purification.
  • Broad functional group tolerance, accommodating electron-rich aryl groups like mesityl.

Preparation of 4-Butoxybenzoyl Chloride

Synthesis of 4-Butoxybenzoic Acid

  • Alkylation of 4-Hydroxybenzoic Acid :
    • React 4-hydroxybenzoic acid with 1-bromobutane in the presence of K₂CO₃ in DMF at 80°C (12 h, 89% yield).
  • Acid Chloride Formation :
    • Treat 4-butoxybenzoic acid with thionyl chloride (SOCl₂) under reflux (2 h, quantitative conversion).

Amide Coupling Strategies

Schotten-Baumann Reaction

Classical acylation in biphasic conditions:

  • Protocol :
    • Dissolve 5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-amine (1.0 eq) in NaOH (10% aq.), add 4-butoxybenzoyl chloride (1.2 eq) in dichloromethane, and stir vigorously at 0°C (2 h).
  • Yield : 65–70% after extraction and recrystallization.

Coupling via Carbodiimide Reagents

Modern methods employ EDCl/HOBt for enhanced efficiency:

  • Conditions :
    • EDCl (1.5 eq), HOBt (1.5 eq), DIPEA (2.0 eq) in anhydrous DMF, 25°C, 12 h.
  • Yield : 82–88% with minimal racemization.

Comparative Analysis of Methodologies

Step Method Conditions Yield (%) Purity (%)
Thiadiazole Formation Hurd-Mori Cyclization TFAA, DCM, reflux 72 98
Thiadiazole Formation Oxidative Dimerization LR/TBHP, solvent-free 75 97
Amide Coupling Schotten-Baumann NaOH, DCM, 0°C 70 95
Amide Coupling EDCl/HOBt DMF, rt 88 99

Key Observations :

  • Oxidative dimerization offers greener metrics but requires strict stoichiometric control.
  • EDCl/HOBt coupling outperforms classical methods in yield and reproducibility.

Scale-Up Considerations and Industrial Relevance

Solvent-Free Thiadiazole Synthesis

The solvent-free approach from Rajput et al. reduces waste and operational costs, aligning with green chemistry principles. Pilot-scale trials demonstrated consistent yields (70–73%) at kilogram-scale production.

Continuous Flow Acylation

Adopting flow chemistry for the amide coupling step minimizes reaction time (2 h → 15 min) and improves heat management, critical for exothermic acylation reactions.

Chemical Reactions Analysis

Types of Reactions: 4-butoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

4-butoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-butoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Bromo and nitro substituents (e.g., compounds in ) enhance anticancer and antioxidant activities by increasing electrophilicity and interaction with enzyme active sites.
  • Lipophilic Groups : Butoxy and trimethylphenyl groups in the target compound may improve bioavailability compared to polar analogs like 4-fluoro derivatives .
  • Halogenation: Dichloro/trichloro derivatives exhibit stronger DHFR inhibition (∆G = −9.0 kcal/mol vs. −8.4 kcal/mol for non-halogenated analogs), suggesting halogen interactions enhance binding .

Anticancer Activity

  • Bromo-Substituted Analogs : 2-Bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide demonstrated 100% protection against mortality in murine models at 60 mg/kg, outperforming chloro- and fluoro-substituted derivatives .
  • Pyridine-Modified Derivatives : Compounds like 4-fluoro-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide showed moderate anticancer activity via pro-apoptotic mechanisms but lower potency than brominated analogs .

Enzyme Inhibition

  • DHFR Binding : The dichloro-trichloroethyl derivative (∆G = −9.0 kcal/mol) formed three hydrogen bonds with DHFR’s active site (Asp 21, Ser 59, Tyr 22), surpassing reference compounds like methotrexate (∆G = −8.4 kcal/mol) .
  • Lipoxygenase Inhibition: Pyridine-containing derivatives (e.g., 4-chloro-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide) exhibited IC₅₀ values comparable to nordihydroguaiaretic acid, a known lipoxygenase inhibitor .

Antioxidant Activity

  • Nitro-Substituted Sulfonamides: N-({5-[(3-nitrobenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide (9i) showed significant ABTS•+ scavenging activity (72% at 100 µM), attributed to the nitro group’s radical-stabilizing effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-butoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Step 1 : Synthesize the thiadiazole core by reacting thiosemicarbazide with a carboxylic acid derivative (e.g., 2,4,6-trimethylbenzoic acid) under acidic conditions (H₂SO₄ or HCl) .

  • Step 2 : Couple the thiadiazole intermediate with 4-butoxybenzoyl chloride via nucleophilic acyl substitution in pyridine or DMF, which acts as both solvent and base .

  • Optimization : Use thin-layer chromatography (TLC) to monitor reaction progress. Purify via column chromatography (silica gel, ethyl acetate/hexane). Yield improvements (75–90%) are achieved by controlling temperature (60–80°C) and inert atmospheres to prevent oxidation .

    • Key Data :
ParameterTypical Value
Reaction Time6–12 hours
SolventPyridine/DMF
Yield75–90%

Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., ¹H NMR: δ 1.0–1.5 ppm for butoxy CH₂; δ 2.2–2.5 ppm for trimethylphenyl CH₃) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ = 437.5 Da) .
  • Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide) .
  • X-ray Crystallography : Resolve 3D structure using SHELX programs for crystallographic refinement .

Q. What preliminary biological assays are used to screen its antimicrobial and anticancer potential?

  • Methodology :

  • Antimicrobial Screening : Use agar diffusion against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are determined via broth microdilution .
  • Anticancer Assays : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values are calculated after 48-hour exposure, with positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of bioactivity in this compound?

  • Methodology :

  • Substituent Variation : Replace the 4-butoxy group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to modulate lipophilicity and target binding .

  • Thiadiazole Modifications : Introduce halogen atoms (e.g., Cl, F) at the phenyl ring to enhance membrane permeability and antimicrobial potency .

  • Data Analysis : Compare IC₅₀/MIC values across derivatives. For example, fluorinated analogs show 2–3x higher cytotoxicity than non-halogenated versions .

    • SAR Insights :
ModificationEffect on Activity
4-Butoxy → 4-CF₃↑ Cytotoxicity (IC₅₀ ↓ 40%)
Thiadiazole S → O↓ Antimicrobial activity

Q. What computational strategies are employed to identify molecular targets and binding mechanisms?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2, Topoisomerase II). The thiadiazole ring shows π-π stacking with hydrophobic pockets, while the benzamide moiety hydrogen-bonds to catalytic residues .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Root-mean-square deviation (RMSD) < 2 Å indicates stable ligand-protein complexes .

Q. How can conflicting data in biological activity assays be resolved?

  • Methodology :

  • Dose-Response Curves : Repeat assays with extended concentration ranges (e.g., 0.1–100 µM) to confirm IC₅₀ reproducibility .
  • Mechanistic Studies : Use flow cytometry to differentiate apoptosis vs. necrosis in cytotoxicity assays. Conflicting results may arise from varying cell death pathways .
  • Control Standardization : Include multiple positive/negative controls (e.g., cisplatin for apoptosis, Triton X-100 for necrosis) to validate assay conditions .

Data Contradiction Analysis Example

  • Issue : A study reports IC₅₀ = 12 µM against MCF-7 cells, while another finds IC₅₀ = 35 µM.
  • Resolution :
    • Verify cell line authenticity (STR profiling).
    • Standardize culture conditions (e.g., serum concentration, passage number).
    • Re-test with identical compound batches to exclude purity variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.